

Application Notes and Protocols for Streptomycin in Bacterial Selection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Streptomycin solution

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These application notes provide a comprehensive guide to using streptomycin for the selection of genetically modified bacteria in cloning experiments. This document outlines the mechanism of action of streptomycin, the basis of resistance, and detailed protocols for its use in a laboratory setting.

Streptomycin, an aminoglycoside antibiotic, is a powerful tool for selecting bacteria that have been successfully transformed with a plasmid containing a streptomycin resistance gene. Its specific mode of action allows for stringent selection, ensuring the propagation of only the desired transformants.

Mechanism of Action and Resistance

Streptomycin functions by inhibiting protein synthesis in bacteria.^{[1][2]} It binds to the 16S rRNA of the 30S ribosomal subunit, which is a crucial component of the bacterial ribosome.^{[1][2][3][4]} This binding event interferes with the proper binding of formyl-methionyl-tRNA to the 30S subunit, leading to misreading of the mRNA codons and ultimately halting protein synthesis, which results in bacterial cell death.^{[1][3][5]}

Bacterial resistance to streptomycin is primarily conferred by enzymes that chemically modify and inactivate the antibiotic. The most common resistance genes used in molecular cloning are

strA and strB.[6][7][8] These genes encode for aminoglycoside phosphotransferases, which inactivate streptomycin by phosphorylation.[7][8] Another mechanism of resistance involves mutations in the bacterial rpsL gene, which encodes the ribosomal protein S12.[3][9][10] These mutations alter the streptomycin-binding site on the ribosome, preventing the antibiotic from interfering with protein synthesis.

Quantitative Data Summary

The following tables provide a summary of recommended concentrations for the preparation and use of streptomycin in bacterial selection experiments.

Table 1: Streptomycin Stock and Working Concentrations

Parameter	Concentration	Solvent	Storage
Stock Solution	50 - 100 mg/mL[11] [12]	Deionized Water[2] [13]	-20°C for up to 1 year[2][11]
Working Concentration	50 - 100 µg/mL[14]	LB or SOC Media	N/A

Experimental Protocols

Protocol 1: Preparation of Streptomycin Stock Solution (50 mg/mL)

This protocol describes the preparation of a 50 mg/mL stock solution of streptomycin sulfate.

Materials:

- Streptomycin sulfate powder
- Sterile, deionized or Milli-Q water
- Sterile 15 mL or 50 mL conical tubes
- 0.22 µm syringe filter

- Sterile syringes
- Vortex mixer

Procedure:

- Weigh out 500 mg of streptomycin sulfate powder and transfer it to a sterile 15 mL conical tube.[\[2\]](#)
- Add 9 mL of sterile, deionized water to the tube.[\[2\]](#)
- Vortex the tube until the streptomycin sulfate is completely dissolved.
- Adjust the final volume to 10 mL with sterile, deionized water.[\[2\]](#)
- Sterilize the solution by passing it through a 0.22 μ m syringe filter into a new sterile conical tube.[\[11\]](#)[\[13\]](#)
- Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
- Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
- Store the aliquots at -20°C for long-term use.[\[2\]](#)[\[15\]](#)

Protocol 2: Bacterial Transformation and Selection using Streptomycin

This protocol outlines the general steps for transforming competent *E. coli* cells with a plasmid conferring streptomycin resistance and selecting for transformants.

Materials:

- Competent *E. coli* cells (e.g., DH5 α)
- Plasmid DNA containing a streptomycin resistance gene

- Luria-Bertani (LB) agar plates
- LB broth
- Streptomycin stock solution (50 mg/mL)
- Ice
- Water bath at 42°C
- Shaking incubator at 37°C
- Sterile microcentrifuge tubes
- Sterile spreaders

Procedure:

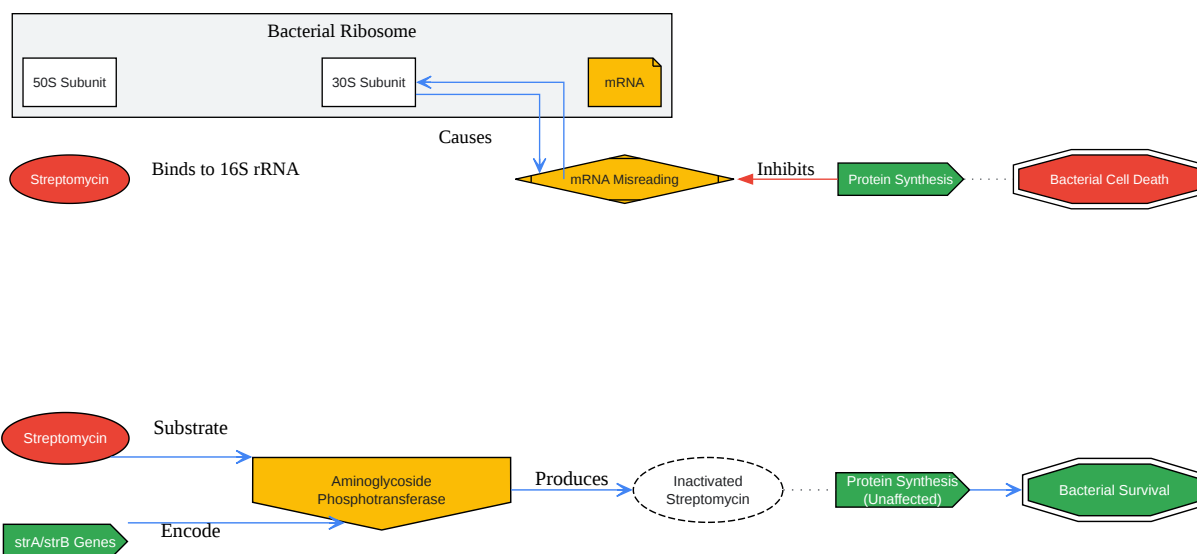
Transformation:

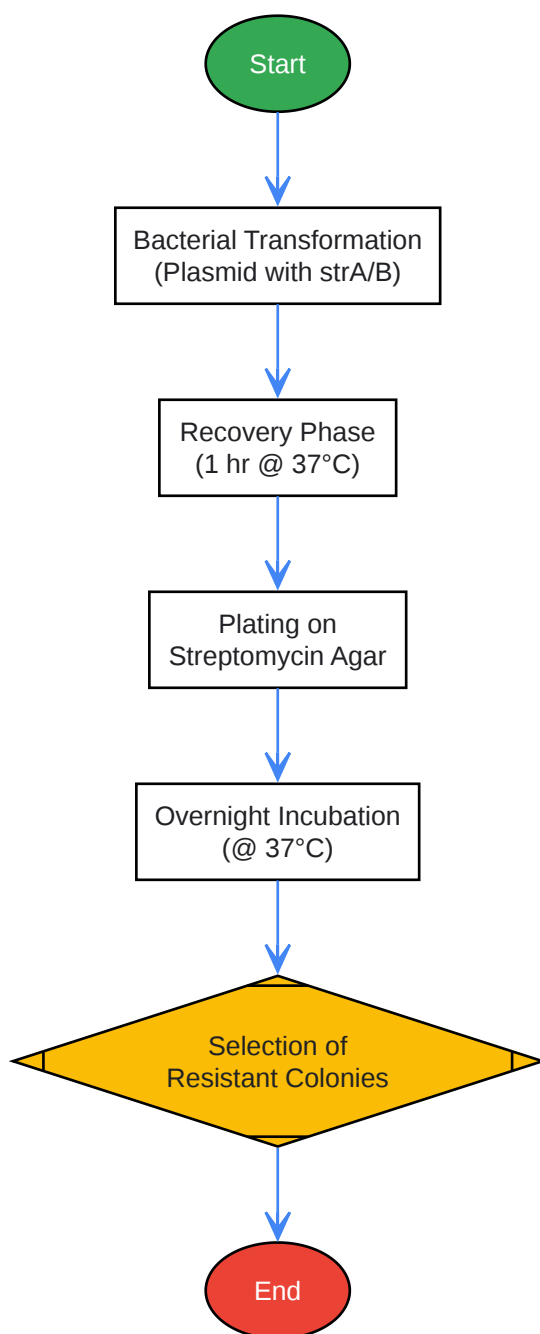
- Thaw a tube of competent E. coli cells on ice for 10-15 minutes.[\[16\]](#)
- Add 1-5 µL of plasmid DNA (containing the streptomycin resistance gene) to the competent cells.[\[16\]](#) Gently mix by flicking the tube.
- Incubate the cell/DNA mixture on ice for 30 minutes.[\[16\]](#)[\[17\]](#)
- Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.[\[16\]](#)
- Immediately transfer the tube back to ice for 2 minutes.[\[16\]](#)[\[18\]](#)
- Add 250-500 µL of sterile LB broth (without antibiotic) to the tube.
- Incubate the tube at 37°C for 1 hour with shaking (200-250 rpm). This "recovery" step allows the bacteria to express the antibiotic resistance gene.[\[19\]](#)

Selection:

- While the cells are recovering, prepare LB agar plates containing streptomycin. To do this, cool molten LB agar to approximately 50-55°C (cool enough to touch) and add the streptomycin stock solution to a final concentration of 50 µg/mL. For example, add 100 µL of a 50 mg/mL streptomycin stock solution to 100 mL of molten agar.
- Gently swirl the agar to mix and pour the plates. Allow the plates to solidify at room temperature.
- After the 1-hour recovery period, plate 100-200 µL of the transformed cell culture onto the streptomycin-containing LB agar plates.
- Spread the cells evenly over the surface of the agar using a sterile spreader.
- Incubate the plates overnight (16-18 hours) at 37°C in an inverted position.
- The following day, colonies of streptomycin-resistant bacteria should be visible on the plates. These colonies can be picked for further analysis.

Visualizations





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